Cdk/Crk Inhibitor

Catalog No.
S541318
CAS No.
784211-09-2
M.F
C23H22Cl2N4O3
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk/Crk Inhibitor

CAS Number

784211-09-2

Product Name

Cdk/Crk Inhibitor

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C23H22Cl2N4O3

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RGB-286147

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

CC(C)C1=C2C(=NC(=NC2=O)CC3=CC=C(C=C3)OCCO)N(N1)C4=C(C=CC=C4Cl)Cl

Description

The exact mass of the compound Cdk/Crk Inhibitor is 472.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cdk/Crk Inhibitor is a small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (Cdks) and Cdk-related Kinases (Crks) []. These enzymes play a critical role in regulating the cell cycle, a tightly controlled process by which cells grow and divide [].

Mechanism of Action

Cdk/Crk Inhibitor belongs to a class of inhibitors known as ATP-competitive inhibitors. This means it binds to the active site of Cdks and Crks, preventing them from binding to Adenosine Triphosphate (ATP), the energy source required for their enzymatic activity []. By inhibiting Cdk and Crk activity, Cdk/Crk Inhibitor disrupts cell cycle progression, making it a valuable tool for researchers studying cell cycle regulation and its role in various diseases.

Effects on Cell Cycle

Studies have shown that Cdk/Crk Inhibitor induces cell cycle arrest in the G1 phase, the first growth phase of the cell cycle []. This arrest is likely due to the inhibitor's ability to block the activity of Cdks essential for G1/S phase transition, the point where cells transition from DNA replication preparation to DNA synthesis [].

Furthermore, Cdk/Crk Inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells []. This suggests potential for the development of Cdk/Crk inhibitors as anti-cancer therapeutics.

The Cdk/Crk Inhibitor, identified by the CAS number 784211-09-2, is a small molecule designed to inhibit cyclin-dependent kinases and CDK-related kinases. This compound plays a crucial role in regulating various cellular processes, particularly those related to the cell cycle and signal transduction pathways. By targeting these kinases, the inhibitor can modulate cellular functions that are often dysregulated in cancer and other diseases.

  • Safety information for Cdk/Crk Inhibitor is limited. Due to its unknown solubility and potential bioactivity, it should be handled with standard laboratory precautions for potentially hazardous materials, including wearing gloves, eye protection, and working in a fume hood [].

Current Research and Applications

Cdk/Crk Inhibitor has been used in various cell biology studies to investigate the roles of Cdks and CRKs in different cellular processes. For instance, a study utilized this inhibitor to demonstrate that Cdk/CRK inhibition promotes tumor cell death independent of cell cycle arrest [].

The Cdk/Crk Inhibitor operates primarily through competitive inhibition at the ATP-binding site of cyclin-dependent kinases. This action prevents the phosphorylation of target substrates, effectively halting kinase activity. The inhibitor's potency can be quantified by its inhibitory concentration values (IC50), which range from 9 to 839 nanomolar in vitro . The specific interactions involve binding to the active site of the kinase, thereby blocking substrate access and disrupting normal kinase function.

Biologically, the Cdk/Crk Inhibitor has demonstrated significant effects on tumor cell proliferation and survival. It has been shown to induce cytotoxicity in various cancer cell lines by disrupting cell cycle progression . Additionally, its ability to inhibit the activity of cyclin-dependent kinases makes it a potential therapeutic agent for treating cancers characterized by aberrant kinase activity. The compound's selectivity for CDK and CRK pathways allows for targeted therapeutic strategies with potentially reduced side effects compared to broader-spectrum inhibitors.

The synthesis of the Cdk/Crk Inhibitor typically involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods include:

  • Formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions.
  • Purification via chromatography techniques to isolate the desired compound from by-products.
  • Characterization using spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry to confirm structure and purity.

The primary applications of the Cdk/Crk Inhibitor are in cancer research and therapy. Its ability to inhibit cyclin-dependent kinases makes it a valuable tool for:

  • Studying cell cycle regulation: Researchers utilize this inhibitor to dissect the role of specific kinases in cell proliferation.
  • Developing cancer therapies: The compound is being explored as a potential treatment for various cancers, particularly those driven by dysregulated kinase activity.
  • Investigating signaling pathways: By inhibiting CDK and CRK pathways, scientists can better understand their roles in cellular signaling and disease mechanisms.

Interaction studies involving the Cdk/Crk Inhibitor have revealed its binding dynamics with various cyclin-dependent kinases. These studies often employ techniques such as:

  • Surface plasmon resonance: To measure binding affinities and kinetics.
  • X-ray crystallography: To elucidate the structural details of inhibitor binding at the molecular level.
  • Cell-based assays: To assess functional outcomes of inhibition on cell proliferation and apoptosis.

These studies help clarify how the inhibitor affects kinase activity and contribute to understanding its therapeutic potential.

Several compounds exhibit similar inhibitory properties against cyclin-dependent kinases. Notable examples include:

Compound NameTarget KinaseIC50 Range (nM)Unique Features
RoscovitineCyclin-dependent kinases30 - 1000Broad-spectrum inhibitor with good selectivity
THZ1CDK710 - 100Covalent inhibitor with strong anti-tumor activity
BS-181CDK75 - 50Highly selective for CDK7; poor bioavailability
RGB-286147CDK250 - 500Potent cytotoxic activity against tumors

The uniqueness of the Cdk/Crk Inhibitor lies in its specific targeting of both cyclin-dependent kinases and CDK-related kinases, providing a dual-action mechanism that may enhance its therapeutic efficacy compared to other inhibitors that focus on single kinase targets . This specificity allows researchers to explore tailored therapeutic approaches that minimize off-target effects while maximizing anti-cancer activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

472.1068960 g/mol

Monoisotopic Mass

472.1068960 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Caligiuri M, Becker F, Murthi K, Kaplan F, Dedier S, Kaufmann C, Machl A, Zybarth G, Richard J, Bockovich N, Kluge A, Kley N. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression. Chem Biol. 2005 Oct;12(10):1103-15. PubMed PMID: 16242653.

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